Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C17H25NO3. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a hydroxy-dimethylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 2-hydroxy-4,6-dimethylbenzyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can also interact with various biological pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-piperidinecarboxylate
- 2,4-Dimethylphenyl derivatives
- Indole derivatives
Uniqueness
Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring with a hydroxy-dimethylphenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential biological activity .
Properties
IUPAC Name |
ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)14-5-7-18(8-6-14)11-15-13(3)9-12(2)10-16(15)19/h9-10,14,19H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYLQZXXVAINKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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